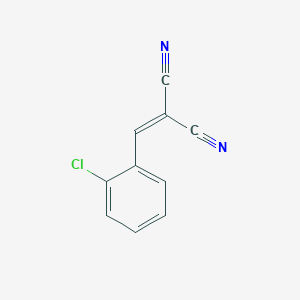![molecular formula C9H17NO2 B038204 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone CAS No. 111479-23-3](/img/structure/B38204.png)
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone, also known as HEPE, is a chemical compound that has been widely used in scientific research applications. It is a chiral molecule that belongs to the class of ketones and has a molecular weight of 159.24 g/mol. HEPE is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood. However, it is believed that 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its effects by interacting with specific enzymes and proteins in the body. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is also a chiral molecule, which makes it useful in the synthesis of other chiral compounds. However, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone. One possible direction is the development of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone and its effects on the body.
Conclusion
In conclusion, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is a versatile compound that has been widely used in scientific research applications. Its ease of synthesis, chiral nature, and unique properties make it a valuable tool for various fields of research. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has shown promising results in the treatment of various diseases and has several future directions for research. Understanding the properties and potential of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is crucial for the development of new drugs and therapies.
Méthodes De Synthèse
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-piperidinone with ethylene oxide in the presence of a catalyst. The reaction results in the formation of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone along with some side products. The purity of the product can be improved by using chromatographic techniques.
Applications De Recherche Scientifique
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in asymmetric catalysis and as a building block for the synthesis of biologically active compounds. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
111479-23-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3/t9-/m0/s1 |
Clé InChI |
DKVTXEYOZRLTNZ-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N1CCCC[C@H]1CCO |
SMILES |
CC(=O)N1CCCCC1CCO |
SMILES canonique |
CC(=O)N1CCCCC1CCO |
Synonymes |
2-Piperidineethanol, 1-acetyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



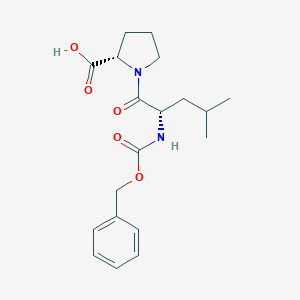
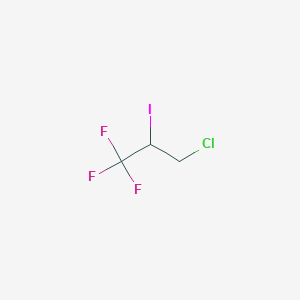

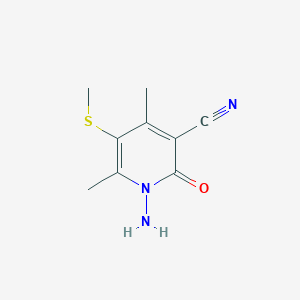
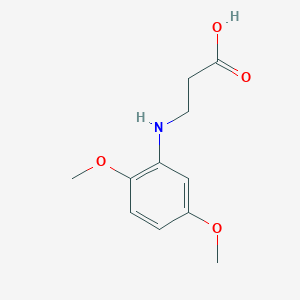
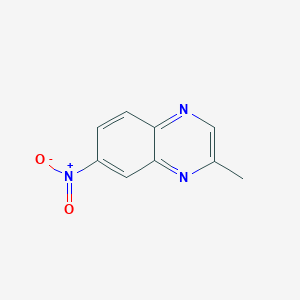

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
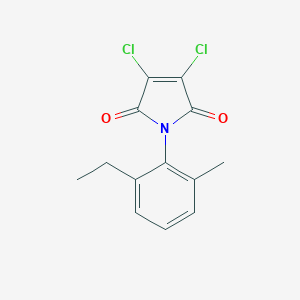
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
